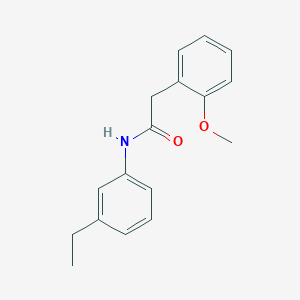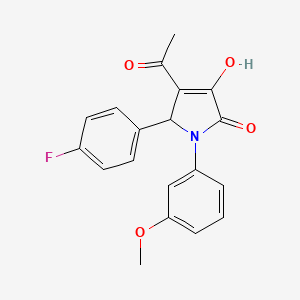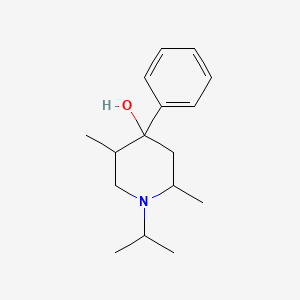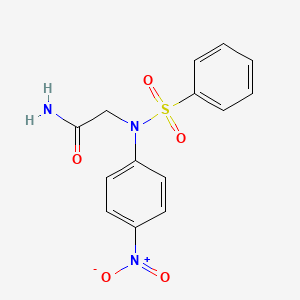
N-(2-chloro-3-pyridinyl)-2-fluoro-5-(4-morpholinylsulfonyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-chloro-3-pyridinyl)-2-fluoro-5-(4-morpholinylsulfonyl)benzamide, also known as CFM-4, is a chemical compound that has been extensively studied for its potential therapeutic applications. CFM-4 is a small molecule inhibitor of a protein called heat shock protein 90 (HSP90), which plays a critical role in the folding and stabilization of many proteins that are involved in cancer cell growth and survival.
Mechanism of Action
N-(2-chloro-3-pyridinyl)-2-fluoro-5-(4-morpholinylsulfonyl)benzamide binds to the ATP-binding site of HSP90, preventing ATP from binding and inhibiting the chaperone function of HSP90. This leads to the degradation of many oncoproteins that are dependent on HSP90 for their stability and function. This compound also induces the expression of heat shock proteins, which can further enhance the degradation of oncoproteins.
Biochemical and Physiological Effects:
This compound has been shown to induce apoptosis (programmed cell death) in cancer cells, inhibit tumor growth in animal models, and sensitize cancer cells to other chemotherapeutic agents. This compound has also been shown to have anti-inflammatory effects and to inhibit angiogenesis (the formation of new blood vessels that feed tumors).
Advantages and Limitations for Lab Experiments
N-(2-chloro-3-pyridinyl)-2-fluoro-5-(4-morpholinylsulfonyl)benzamide is a potent and specific inhibitor of HSP90, making it a valuable tool for studying the role of HSP90 in cancer and other diseases. However, this compound has limited solubility in water, which can make it difficult to use in some experiments. This compound also has a relatively short half-life in vivo, which may limit its effectiveness as a therapeutic agent.
Future Directions
Future research on N-(2-chloro-3-pyridinyl)-2-fluoro-5-(4-morpholinylsulfonyl)benzamide could focus on developing more potent and soluble analogs of this compound, identifying biomarkers that can predict response to this compound, and investigating the potential of this compound in combination with other chemotherapeutic agents. Additionally, the role of HSP90 in other diseases, such as neurodegenerative diseases and infectious diseases, could be explored using this compound as a tool.
Synthesis Methods
The synthesis of N-(2-chloro-3-pyridinyl)-2-fluoro-5-(4-morpholinylsulfonyl)benzamide involves several steps, including the reaction of 2-chloro-3-pyridinecarboxylic acid with thionyl chloride to form 2-chloro-3-pyridinyl chloride. This intermediate is then reacted with 2-fluoro-5-nitrobenzenesulfonyl chloride to form N-(2-chloro-3-pyridinyl)-2-fluoro-5-nitrobenzenesulfonamide. The nitro group is then reduced to an amino group using palladium on carbon as a catalyst, and the resulting compound is then reacted with morpholine to form this compound (this compound).
Scientific Research Applications
N-(2-chloro-3-pyridinyl)-2-fluoro-5-(4-morpholinylsulfonyl)benzamide has been extensively studied for its potential therapeutic applications in cancer treatment. HSP90 is overexpressed in many cancer cells and is essential for the stability and function of many oncoproteins. Inhibition of HSP90 by this compound leads to the degradation of these oncoproteins, resulting in cancer cell death. This compound has been shown to be effective against various types of cancer, including breast, lung, and prostate cancer.
Properties
IUPAC Name |
N-(2-chloropyridin-3-yl)-2-fluoro-5-morpholin-4-ylsulfonylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15ClFN3O4S/c17-15-14(2-1-5-19-15)20-16(22)12-10-11(3-4-13(12)18)26(23,24)21-6-8-25-9-7-21/h1-5,10H,6-9H2,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DSOPCVVMABSUEC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1S(=O)(=O)C2=CC(=C(C=C2)F)C(=O)NC3=C(N=CC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15ClFN3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![1,5-dichloro-2-{2-[2-(3-ethoxyphenoxy)ethoxy]ethoxy}-3-methylbenzene](/img/structure/B5163150.png)
![4-{[2-(4-methylphenyl)-5-oxo-1,3-oxazol-4(5H)-ylidene]methyl}phenyl 4-nitrobenzenesulfonate](/img/structure/B5163156.png)

![4-({4-[3-oxo-3-(1-pyrrolidinyl)propyl]phenyl}sulfonyl)morpholine](/img/structure/B5163166.png)







![methyl 4-{[1-(3-chlorophenyl)-6,7-dimethoxy-3,4-dihydro-2(1H)-isoquinolinyl]methyl}benzoate](/img/structure/B5163220.png)
![8-[3-(4-tert-butylphenoxy)propoxy]quinoline](/img/structure/B5163232.png)

